molecular formula C14H13NO2 B6386916 3-(2,4-Dimethylphenyl)isonicotinic acid CAS No. 1262004-30-7

3-(2,4-Dimethylphenyl)isonicotinic acid

Cat. No.: B6386916
CAS No.: 1262004-30-7
M. Wt: 227.26 g/mol
InChI Key: CRLPTDNPZOSTTR-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 2,4-dimethylphenyl group attached to the third position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of 2,4-dimethylphenyl. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,4-Dimethylphenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the 2,4-dimethylphenyl group can influence the binding affinity and specificity of the compound for its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Isonicotinic acid: A simpler analog without the 2,4-dimethylphenyl group.

    Nicotinic acid: An isomer with the carboxyl group at a different position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness: 3-(2,4-Dimethylphenyl)isonicotinic acid is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-11(10(2)7-9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPTDNPZOSTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687070
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-30-7
Record name 3-(2,4-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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